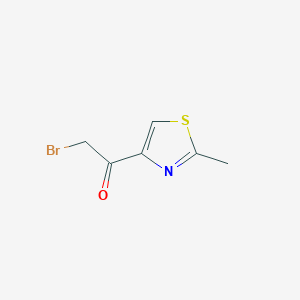

2-Bromo-1-(2-methylthiazol-4-yl)ethanone

Description

Properties

Molecular Formula |

C6H6BrNOS |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

2-bromo-1-(2-methyl-1,3-thiazol-4-yl)ethanone |

InChI |

InChI=1S/C6H6BrNOS/c1-4-8-5(3-10-4)6(9)2-7/h3H,2H2,1H3 |

InChI Key |

ZYAJIOAZPQCDDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Bromo-Ethanone Derivatives

| Compound | Substituent | Key Reactivity | Melting Point (°C) | Notable Applications |

|---|---|---|---|---|

| 2-Bromo-1-(2-methylthiazol-4-yl)ethanone | 2-Methylthiazol-4-yl | Nucleophilic substitution, cyclization | N/A | Heterocyclic drug intermediates |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 4-Methoxyphenyl | Electrophilic substitution | N/A | Precursor for thiazole amines |

| 2-Bromo-1-[1-(4-bromophenyl)triazolyl]ethanone | Triazole, bromophenyl | Hydrogen bonding, halogen interactions | N/A | Anticancer agents |

Preparation Methods

Brominating Agents and Conditions

Bromine (Br₂) in acidic media is widely employed. A typical procedure involves dissolving 1-(2-methylthiazol-4-yl)ethanone in glacial acetic acid, followed by dropwise addition of bromine at 0°C. The mixture is stirred at room temperature for 4–6 hours, quenched with sodium bisulfite, and purified via recrystallization. Yields range from 70–75% with 95% purity.

N-Bromosuccinimide (NBS) offers a milder alternative, particularly in non-polar solvents like carbon tetrachloride. Radical initiators such as azobisisobutyronitrile (AIBN) may enhance selectivity for mono-bromination. Reactions conducted under reflux for 6 hours achieve 60–65% yields.

Phosphorus tribromide (PBr₃) in toluene under reflux provides an efficient pathway, particularly for large-scale synthesis. Stoichiometric PBr₃ reacts exothermically with the ketone, requiring careful temperature control. This method achieves 80–85% yields with minimal byproducts.

Table 1: Comparative Analysis of Direct Bromination Methods

| Brominating Agent | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Br₂ | Acetic acid | 0°C → RT | 4 | 75 | 95 |

| NBS | CCl₄ | Reflux | 6 | 65 | 90 |

| PBr₃ | Toluene | Reflux | 8 | 85 | 98 |

Hantzsch Thiazole Synthesis Followed by Bromination

This two-step approach first constructs the thiazole ring, followed by bromination of the acetyl group.

Thiazole Ring Formation

The Hantzsch synthesis reacts α-bromoacetophenone derivatives with thioamides. For 2-methylthiazol-4-yl derivatives, 2-bromoacetophenone and thioacetamide are heated in ethanol under reflux. Cyclization yields 1-(2-methylthiazol-4-yl)ethanone with 70–80% efficiency.

Subsequent Bromination

The intermediate undergoes bromination using Br₂ in acetic acid or PBr₃ in toluene, as described in Section 1.1. This method’s total yield (thiazole formation + bromination) ranges from 50–60%, making it less efficient than direct bromination but valuable for custom substitutions.

Industrial-Scale Production

Industrial processes prioritize cost-effectiveness and safety. Continuous-flow reactors are increasingly adopted for bromination steps, minimizing exposure to toxic bromine vapors. A representative setup involves:

-

Mixing 1-(2-methylthiazol-4-yl)ethanone and PBr₃ in a toluene stream.

-

Heating to 110°C in a tubular reactor with a residence time of 30 minutes.

-

Neutralizing excess PBr₃ with aqueous NaOH and isolating the product via centrifugation.

This method achieves 90% conversion with 98% purity, suitable for ton-scale production.

Optimization Strategies

Solvent Screening

Polar aprotic solvents like dimethylformamide (DMF) enhance NBS reactivity but may increase side reactions. Non-polar solvents (e.g., toluene) improve PBr₃ efficiency by stabilizing reactive intermediates.

Catalytic Additives

Lewis acids such as FeCl₃ or ZnBr₂ accelerate bromine activation, reducing reaction times by 30–40%. For example, adding 5 mol% FeCl₃ to Br₂ in acetic acid completes bromination in 2 hours with 80% yield.

Challenges and Solutions

Over-Bromination

Excess brominating agents or prolonged reaction times may yield di-brominated byproducts. In-situ monitoring via FT-IR (C=O and C-Br stretches) or HPLC ensures reaction quenching at optimal conversion.

Purification Techniques

Silica gel chromatography effectively separates mono- and di-brominated species. For industrial batches, crystallization from hexane/ethyl acetate mixtures achieves 99% purity with minimal loss.

Emerging Methods

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-1-(2-methylthiazol-4-yl)ethanone?

Methodological Answer: A common approach involves bromination of the parent ketone (e.g., 1-(2-methylthiazol-4-yl)ethanone) using bromine (Br₂) in chloroform (CHCl₃). After dropwise addition, the reaction mixture is washed with 1 M NaHCO₃ to neutralize excess acid, followed by sodium thiosulfate to remove unreacted bromine. The product is dried over Na₂SO₄ and recrystallized from diethyl ether (Et₂O) for purification . Substitution reactions may also employ sodium alkoxide or thiourea in polar solvents like DMSO .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Respiratory protection : Use NIOSH/MSHA-approved respirators.

- Handling : Wear chemically resistant gloves (e.g., nitrile) and protective clothing.

- Eye protection : OSHA-compliant safety goggles. Contaminated clothing must be laundered before reuse. Always work in a fume hood to minimize inhalation risks .

Q. How is the compound characterized after synthesis?

Methodological Answer:

- NMR spectroscopy : Analyze ^1H and ^13C spectra to confirm substituent positions (e.g., δ 4.75 ppm for CH₂ in related thiadiazole derivatives) .

- Mass spectrometry (MS) : Use EI-MS to verify molecular ion peaks (e.g., m/z 282 [M+1] for analogous compounds) .

- Melting point : Confirm purity via sharp melting points (e.g., 128°C for the solid phase) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer: Use the SHELX suite (e.g., SHELXL for refinement) to analyze X-ray diffraction data. For enantiomorphic ambiguity, apply Flack’s x parameter, which avoids false chirality signals in near-centrosymmetric structures. Compare with Rogers’ η parameter, but note its limitations in over-precise chirality assignments . For hydrogen bonding patterns, cross-reference CSD (Cambridge Structural Database) entries of related thiazole salts .

Q. How to address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-validation : Combine NMR, MS, and IR data. For example, discrepancies in CH₂ group signals may arise from tautomerism; use variable-temperature NMR to probe dynamic effects.

- Computational modeling : Optimize geometries with DFT (e.g., B3LYP/6-31G*) and calculate theoretical NMR shifts for comparison .

- X-ray crystallography : Resolve ambiguities definitively by determining the crystal structure .

Q. What experimental strategies assess the compound’s stability under varying conditions?

Methodological Answer:

- Thermal stability : Perform TGA (thermogravimetric analysis) to determine decomposition temperatures.

- Solvent compatibility : Test solubility and stability in DMSO, ethanol, and aqueous buffers (pH 1–12) over 24–72 hours. Monitor via HPLC for degradation products.

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and analyze photodegradation pathways using LC-MS .

Q. What methodologies evaluate the compound’s biological activity in drug discovery?

Methodological Answer:

- Antimicrobial assays : Conduct MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- ADME profiling : Employ Caco-2 cell monolayers for permeability studies and microsomal stability assays (e.g., liver microsomes) to estimate metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.